2,3,8,9-tetrahydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidine-6,10(1H,7H)-dione
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Overview
Description
2,3,8,9-tetrahydro1benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidine-6,10(1H,7H)-dione , often referred to as tetrahydrobenzothieno[2,3-d]pyrrolo[1,2-a]pyrimidine-6,10(1H,7H)-dione , is a heterocyclic compound with an intriguing structure. Let’s break it down:
- Tetrahydrobenzothieno[2,3-d]pyrrolo[1,2-a]pyrimidine : This mouthful of a name describes the fused ring system. It contains a benzothiophene ring fused with a pyrrolopyrimidine ring, and the tetrahydro prefix indicates that it’s a saturated version.
- The 6,10(1H,7H)-dione part signifies the presence of two carbonyl groups (diones) at positions 6 and 10.
Preparation Methods
Synthetic Routes: Several synthetic routes lead to this compound. One notable method involves a click reaction between 4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidines and various aryl or alkyl azides. Copper sulfate and sodium ascorbate serve as catalysts in this process .
Industrial Production: While industrial-scale production details are scarce, research efforts continue to optimize synthetic pathways for large-scale manufacturing.
Chemical Reactions Analysis
Reactivity:
- Oxidation and Reduction : Like many heterocycles, this compound can undergo oxidation and reduction reactions.
- Substitution Reactions : It reacts with nucleophiles, such as azides, to form the triazole ring.
- Common Reagents : Copper sulfate, sodium ascorbate, and various azides.
Major Products: The resulting compounds exhibit diverse structures, but one derivative—N-(pyridine-3-yl)acetamide —stands out for its significant anticancer activity against various cell lines .
Scientific Research Applications
Anticancer Activity:
- NCI-60 Cell Line Panel : This compound has been evaluated against NCI-60 human tumor cell lines. Notably, the N-(pyridine-3-yl)acetamide derivative showed promising activity against CNS, colon, ovarian, prostate, and leukemia cancers.
- Drug Discovery : Researchers explore its potential as a novel chemotherapeutic agent.
Mechanism of Action
The exact mechanism remains an active area of study. its effects likely involve interactions with specific molecular targets and signaling pathways within cancer cells.
Properties
Molecular Formula |
C13H12N2O2S |
---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
8-thia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10-triene-6,16-dione |
InChI |
InChI=1S/C13H12N2O2S/c16-8-4-1-3-7-10-12(18-11(7)8)14-9-5-2-6-15(9)13(10)17/h1-6H2 |
InChI Key |
YRHJRKARBFNHCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC3=C2C(=O)N4CCCC4=N3 |
Origin of Product |
United States |
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